



# **In-Depth Technical Guide: Zinc** Difluoromethanesulfinate (CAS Number 1355729-38-2)

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Compound of Interest		
Compound Name:	Zinc difluoromethanesulfinate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, structure, and applications of the chemical compound with CAS number 1355729-38-2, commonly known as Zinc Difluoromethanesulfinate. This document is intended for an audience with a technical background in chemistry and pharmacology, offering detailed information for research and development purposes.

## **Executive Summary**

**Zinc Difluoromethanesulfinate**, also known by the acronym DFMS or as the Baran difluoromethylation reagent, is a key reagent in modern organic synthesis. It serves as a stable, effective, and operationally simple source for the direct introduction of the difluoromethyl (CF<sub>2</sub>H) group into a wide range of organic molecules. This process, known as difluoromethylation, is of significant interest in medicinal chemistry due to the unique properties imparted by the difluoromethyl group, which can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide will detail the physicochemical properties, synthesis, and primary application of this reagent, including a detailed experimental protocol and a mechanistic overview. Currently, there is limited publicly available information regarding the specific biological signaling pathways directly modulated by **Zinc** Difluoromethanesulfinate itself.



# **Chemical Properties and Structure**

**Zinc Difluoromethanesulfinate** is a white, free-flowing, and air-stable solid.[1] Its structure has been confirmed by X-ray crystallography, revealing a polymeric nature in the solid state.[1]

Physicochemical Data

Physicochemical Property	Value	Reference(s)
CAS Number	1355729-38-2	[2][3]
Chemical Name	Zinc Difluoromethanesulfinate	[2]
Synonyms	Baran difluoromethylation reagent, DFMS, Bis(((difluoromethyl)sulfinyl)ox y)zinc, Zinc(II) Difluoromethanesulfinate, 1,1- Difluoro-methanesulfinic Acid Zinc Salt (2:1)	[2][4]
Molecular Formula	C <sub>2</sub> H <sub>2</sub> F <sub>4</sub> O <sub>4</sub> S <sub>2</sub> Zn	[5]
Molecular Weight	295.55 g/mol	[5]
Appearance	White to off-white solid	[1]
Melting Point	>300 °C	[6]
Solubility	Soluble in water and various organic solvents	[7]
Storage Temperature	2-8°C	[5]
SMILES String	FC(F)S(=0)O[Zn]OS(=0)C(F) F	[5]
InChl Key	UGEYAPVLXKEKMP- UHFFFAOYSA-L	[5]

# **Safety and Handling**



**Zinc Difluoromethanesulfinate** is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. Handling should be performed in a well-ventilated area or a fume hood.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2][6][8][9]

# **Core Application: Radical Difluoromethylation**

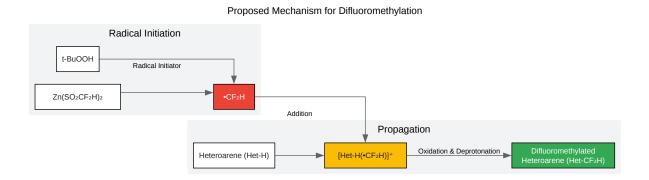
The primary and most significant application of **Zinc Difluoromethanesulfinate** is as a reagent for the direct C-H difluoromethylation of organic substrates.[4] This reaction proceeds via a radical mechanism and is particularly effective for nitrogen-containing heterocycles, a common scaffold in pharmaceuticals.[7][10]

#### **Reaction Mechanism**

The reaction is initiated by a radical initiator, typically tert-butyl hydroperoxide (tBuOOH), which facilitates the homolytic cleavage of the sulfur-carbon bond in **Zinc Difluoromethanesulfinate**. This generates the key difluoromethyl radical (•CF<sub>2</sub>H).[11] This radical species is nucleophilic in character and subsequently adds to electron-deficient positions on the target heteroarene.[12] The resulting radical cation intermediate is then oxidized to afford the difluoromethylated product.

Diagram: Proposed Mechanism for Difluoromethylation





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Caption: Proposed radical mechanism for the difluoromethylation of heteroarenes using **Zinc Difluoromethanesulfinate** (DFMS).

## **Experimental Protocols**

The following protocols are based on the seminal work by Fujiwara, Y. et al. and provide a general framework for the synthesis of the reagent and its application in difluoromethylation.

[13]

## Synthesis of Zinc Difluoromethanesulfinate (DFMS)

While DFMS is commercially available, a general procedure for its synthesis involves the reaction of a suitable difluoromethanesulfinate precursor with a zinc salt. The reagent is described as an easily prepared, air-stable, free-flowing white powder.[1] For a detailed, step-by-step synthesis protocol, it is highly recommended to consult the supplementary information of the primary literature.[13]

# General Protocol for Difluoromethylation of a Heteroarene



This procedure outlines a typical experimental setup for the difluoromethylation of a nitrogencontaining heterocycle.

#### Materials:

- Heterocyclic substrate
- Zinc Difluoromethanesulfinate (DFMS)
- tert-Butyl hydroperoxide (tBuOOH), 70% aqueous solution
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Water (deionized)

#### Procedure:

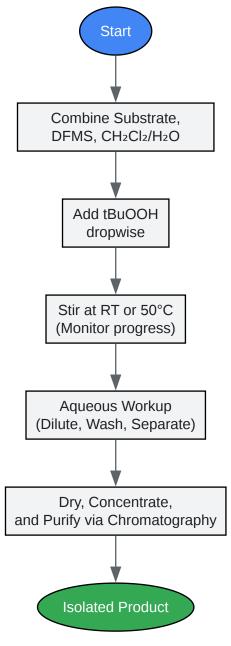
- To a reaction vessel is added the heterocyclic substrate (1.0 equiv).
- **Zinc Difluoromethanesulfinate** (2.0-3.0 equiv) is added to the vessel.
- Dichloromethane and water are added to form a biphasic solvent system (typically a 2.5:1 to 5:1 ratio of CH<sub>2</sub>Cl<sub>2</sub> to H<sub>2</sub>O).
- The mixture is stirred vigorously to ensure adequate mixing.
- tert-Butyl hydroperoxide (3.0-5.0 equiv) is added dropwise to the reaction mixture at room temperature.
- The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) and monitored by an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to 24 hours.[7]
- For less reactive substrates, a second addition of DFMS and tBuOOH may be required to drive the reaction to completion.[1]
- Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.



- The organic layer is separated, dried over a suitable drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired difluoromethylated heteroarene.

Diagram: Experimental Workflow for Difluoromethylation

## Experimental Workflow for Difluoromethylation



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Caption: A generalized workflow for the difluoromethylation of a heterocyclic substrate using **Zinc Difluoromethanesulfinate**.

## **Biological Activity and Signaling Pathways**

Currently, there is a lack of specific studies in the public domain detailing the direct biological activity or the modulation of specific signaling pathways by **Zinc Difluoromethanesulfinate** itself. Its primary role in the scientific literature is that of a synthetic reagent used to create novel molecules with potential biological activities.[4] The biological effects of zinc as an element are well-documented, with roles in numerous enzymatic processes and signaling cascades, including insulin signaling.[14] However, this information is general and not specific to the compound in question. Further research is required to elucidate any intrinsic pharmacological or toxicological profile of **Zinc Difluoromethanesulfinate**.

### Conclusion

Zinc Difluoromethanesulfinate (CAS 1355729-38-2) is a valuable and practical reagent for the direct difluoromethylation of organic compounds, particularly heterocycles relevant to drug discovery. Its stability, ease of use, and effectiveness in generating the nucleophilic difluoromethyl radical under mild conditions have established it as a key tool in medicinal chemistry.[4][7] While its synthetic utility is well-documented, its own biological properties remain largely unexplored. Future research into the specific toxicological and pharmacological profiles of this compound would be beneficial for a complete understanding of its characteristics.

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